molecular formula C15H11BrN2O2 B11946089 1-[(4-Bromoanilino)methyl]indole-2,3-dione CAS No. 84003-10-1

1-[(4-Bromoanilino)methyl]indole-2,3-dione

Cat. No.: B11946089
CAS No.: 84003-10-1
M. Wt: 331.16 g/mol
InChI Key: ZAQVKSRGAWOLLX-UHFFFAOYSA-N
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Description

1-[(4-Bromoanilino)methyl]indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromine atom attached to the aniline moiety and an indole-2,3-dione structure, which is a common scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-[(4-Bromoanilino)methyl]indole-2,3-dione typically involves the reaction of 4-bromoaniline with indole-2,3-dione under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Bromoanilino)methyl]indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the indole-2,3-dione moiety to other functional groups.

    Substitution: The bromine atom in the 4-bromoaniline moiety can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[(4-Bromoanilino)methyl]indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromoanilino)methyl]indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The indole-2,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The bromine atom in the 4-bromoaniline moiety can enhance the compound’s binding affinity to its targets, thereby increasing its potency . The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

1-[(4-Bromoanilino)methyl]indole-2,3-dione can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the indole-2,3-dione and 4-bromoaniline moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

84003-10-1

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

1-[(4-bromoanilino)methyl]indole-2,3-dione

InChI

InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-13-4-2-1-3-12(13)14(19)15(18)20/h1-8,17H,9H2

InChI Key

ZAQVKSRGAWOLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC=C(C=C3)Br

Origin of Product

United States

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